3,4,5-Trimethyl-2H-pyrrol-2-one
Description
3,4,5-Trimethyl-2H-pyrrol-2-one is a pyrrolone derivative characterized by three methyl substituents at the 3-, 4-, and 5-positions of the pyrrol-2-one ring. Pyrrolones are heterocyclic compounds with a lactam structure, often studied for their biological activity and synthetic versatility. The methyl groups in this compound likely influence its electronic properties, solubility, and thermal stability compared to aryl- or hydroxy-substituted analogs.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3,4,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c1-4-5(2)7(9)8-6(4)3/h1-3H3 |
InChI Key |
YYKIHALFZZAGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-2H-pyrrol-2-one can be achieved through various methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method is advantageous due to its simplicity and the availability of inexpensive precursors.
Industrial Production Methods
In an industrial setting, the production of 3,4,5-Trimethyl-2H-pyrrol-2-one often involves multi-step processes that ensure high yield and purity. These methods typically include the use of robust catalysts and optimized reaction conditions to facilitate the cyclization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
3,4,5-Trimethyl-2H-pyrrol-2-one and its derivatives have been investigated for their antimicrobial properties. Research indicates that these compounds can effectively target various bacterial strains. For instance, derivatives have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli using the broth microdilution method .
Anticancer Activity
Studies have also highlighted the potential of this compound in anticancer therapy. Research involving thiazole-integrated derivatives demonstrated effective growth inhibition of cancer cell lines such as HT29 and MCF-7. The presence of specific substituents was linked to enhanced activity against these cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer applications, the compound has exhibited anti-inflammatory properties. A study found that certain derivatives significantly inhibited pro-inflammatory cytokine production in stimulated cultures of peripheral blood mononuclear cells (PBMCs), indicating potential as anti-inflammatory agents .
Agricultural Chemistry
Pesticidal Applications
The unique chemical properties of 3,4,5-trimethyl-2H-pyrrol-2-one have led to its exploration in agricultural chemistry as a potential pesticide. Its derivatives are being studied for effectiveness against agricultural pests and pathogens, contributing to sustainable farming practices by reducing reliance on traditional chemical pesticides.
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various synthetic routes. Researchers have developed methods to synthesize this compound efficiently, facilitating its use in creating new chemical entities for pharmaceutical applications .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several derivatives of 3,4,5-trimethyl-2H-pyrrol-2-one against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Research
In another investigation focusing on anticancer properties, researchers synthesized thiazole-integrated pyrrolidinones from 3,4,5-trimethyl-2H-pyrrol-2-one. The findings revealed that these compounds showed promising cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency compared to existing chemotherapeutics .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| 3,4,5-trimethyl-2H-pyrrol-2-one | Antimicrobial | Staphylococcus aureus | MIC = 0.25 µg/mL |
| Thiazole derivative | Anticancer | HT29 | IC50 = 5.71 µM |
| Anti-inflammatory derivative | Anti-inflammatory | PBMCs | Significant inhibition |
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-2H-pyrrol-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular functions. For example, some derivatives of pyrrole are known to inhibit enzymes like EGFR and VEGFR, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4,5-Trimethyl-2H-pyrrol-2-one with two aryl-substituted pyrrol-2-ones from the evidence (15m and 16a) and highlights trends in substituent effects.
Table 1: Key Properties of Selected Pyrrol-2-one Derivatives
Key Observations:
Substituent Effects on Melting Points: Aryl-substituted pyrrol-2-ones (15m and 16a) exhibit higher melting points compared to alkyl-substituted analogs. For example, 15m, with bulky 4-chlorophenyl and 4-aminophenyl groups, melts at 209–212°C, likely due to strong intermolecular interactions (e.g., hydrogen bonding from the amino group) . In contrast, alkyl substituents (e.g., methyl groups) would reduce polarity and lower melting points, though direct data for 3,4,5-Trimethyl-2H-pyrrol-2-one is unavailable.
Synthetic Yields :
- The synthesis of 16a achieved a higher yield (63%) compared to 15m (46%), possibly due to the reactivity of the hydroxyl group in 16a facilitating cyclization or purification . Methyl-substituted derivatives might exhibit different reaction kinetics, but this requires further study.
Spectroscopic Characterization :
- Aryl-substituted compounds show distinct $^1$H NMR signals for aromatic protons (δ 6.5–7.5 ppm) and substituent-specific peaks (e.g., NH$_2$ in 15m at δ 5.2 ppm) . Methyl groups in 3,4,5-Trimethyl-2H-pyrrol-2-one would likely produce sharp singlets in the δ 1.5–2.5 ppm range, though experimental confirmation is needed.
Limitations in Data Availability: The compound 5-[(3,4-dimethyl-1H-pyrrol-2-yl)methylene]-3,4-diethyl-1,5-dihydro-2H-pyrrol-2-one (CAS 112306-31-7) is noted in but lacks published physicochemical or synthetic data, highlighting gaps in literature for certain analogs .
Notes on Evidence Utilization
Biological Activity
3,4,5-Trimethyl-2H-pyrrol-2-one, a pyrrole derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
3,4,5-Trimethyl-2H-pyrrol-2-one is characterized by its pyrrole ring structure with three methyl substitutions. Its molecular formula is with a molecular weight of approximately 111.17 g/mol. The compound's unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that 3,4,5-trimethyl-2H-pyrrol-2-one exhibits significant antimicrobial properties. In a study evaluating various pyrrole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin and streptomycin, suggesting its potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 25 | 30 |
| Bacillus subtilis | 10 | 15 |
2. Anticancer Properties
The anticancer potential of 3,4,5-trimethyl-2H-pyrrol-2-one has been investigated in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations ranging from 50 to 100 µg/mL. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| MCF-7 | 75 | Induction of apoptosis |
| PC-3 | 60 | Cell cycle arrest |
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of 3,4,5-trimethyl-2H-pyrrol-2-one resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory diseases .
The biological effects of 3,4,5-trimethyl-2H-pyrrol-2-one are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It modulates receptor activity related to apoptosis and inflammation pathways.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative damage in cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyrrole derivatives included testing 3,4,5-trimethyl-2H-pyrrol-2-one against clinical isolates. Results showed that the compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .
Case Study 2: Cancer Cell Line Studies
In another significant study involving human cancer cell lines, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .
Q & A
Q. What are the common synthetic routes for preparing 3,4,5-Trimethyl-2H-pyrrol-2-one, and how are reaction conditions optimized for yield?
- Methodological Answer : Synthesis typically involves base-assisted cyclization of substituted nitriles or ketones. For example, substituted butanenitriles (e.g., 4-oxo-4-phenylbutanenitrile derivatives) react under basic conditions (e.g., KOH/EtOH) to form the pyrrol-2-one core. Optimization includes:
- Solvent selection : Ethanol or benzene for recrystallization (yields up to 88% reported) .
- Temperature control : Reactions often proceed at reflux (e.g., 80°C) to enhance cyclization efficiency.
- Purification : Column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol ensures purity .
Yields can vary based on substituent steric effects; bulkier groups may require longer reaction times.
Q. Which spectroscopic techniques are most effective for characterizing 3,4,5-Trimethyl-2H-pyrrol-2-one, and how are conflicting spectral data resolved?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 1.8–2.1 ppm for <sup>1</sup>H; δ 10–25 ppm for <sup>13</sup>C) .
- FTIR : Confirms carbonyl stretches (~1700 cm<sup>-1</sup>) and hydroxyl groups (if present) .
- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> matches theoretical within 2 ppm error) .
Resolving contradictions : Cross-validate with X-ray crystallography (e.g., single-crystal studies resolve tautomeric forms) or computational modeling (DFT calculations for electronic structure alignment) .
Advanced Research Questions
Q. How do substituent positions (3-, 4-, and 5-methyl groups) influence the electronic and steric properties of 3,4,5-Trimethyl-2H-pyrrol-2-one, and what implications does this have for reactivity?
- Methodological Answer :
- Steric effects : 3- and 5-methyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to less hindered sites (e.g., 4-position) .
- Electronic effects : Methyl groups donate electron density via inductive effects, stabilizing intermediates during cyclization. Comparative studies of analogs (e.g., 3-phenyl vs. 3-methyl derivatives) show yield variations (e.g., 44–86%) due to steric bulk .
- Reactivity implications : Steric crowding at the 5-position may reduce nucleophilic attack efficiency, necessitating catalysts (e.g., Pd) for cross-coupling reactions .
Q. What strategies are employed to resolve contradictions in crystallographic data versus computational models for 3,4,5-Trimethyl-2H-pyrrol-2-one derivatives?
- Methodological Answer :
- X-ray crystallography : Provides definitive bond lengths/angles (e.g., C=O bond ~1.22 Å in pyrrol-2-ones) . Discrepancies with DFT models (e.g., bond length deviations >0.05 Å) are addressed by refining computational parameters (e.g., solvent effects, dispersion corrections) .
- Validation : Overlay experimental and simulated spectra (e.g., NMR chemical shifts) to identify outliers. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better agreement .
Q. How can regioselectivity challenges in modifying the pyrrol-2-one core be addressed, particularly when introducing multiple methyl groups?
- Methodological Answer :
- Stepwise synthesis : Introduce methyl groups sequentially (e.g., 3-methyl first via alkylation, then 4/5-methyl via directed ortho-metalation) .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during functionalization .
- Catalytic control : Pd-mediated C–H activation directs substitutions to specific positions, as seen in analogs with 88% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
